二碲化钒

描述

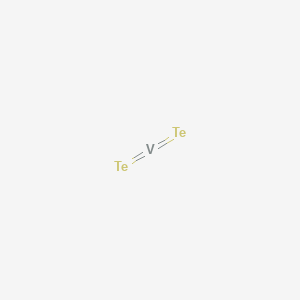

Vanadium ditelluride (VTe₂) is a layered material within the 2D transition metal dichalcogenide (TMD) family. It exhibits unique structural features and showcases certain advantages in energy storage applications. VTe₂ is an interesting yet unexplored material with potential for various functional properties.

Synthesis Analysis

VTe₂ can be synthesized using atmospheric pressure chemical vapor deposition (APCVD) with a vanadium chloride (VCl₃) precursor on substrates such as fluorphlogopite mica, sapphire, and h-BN. The resulting thin film has a thickness of approximately 10 nm.

Molecular Structure Analysis

VTe₂ has a novel two-dimensional (2D) tetragonal structure grown by molecular beam epitaxy. Unlike the hexagonal or trigonal lattices of 2D VTe₂, the 2D VTe with a V:Te ratio of 1:1 exhibits an uncommon square lattice.

Chemical Reactions Analysis

The specific chemical reactions involving VTe₂ are not explicitly mentioned in the available literature. However, its synthesis process involves the reaction of vanadium chloride precursor with tellurium atoms.

Physical And Chemical Properties Analysis

VTe₂ demonstrates exceptional performance as a supercapacitor electrode due to its unique intrinsic properties. The 2D/2D heterostructure-based asymmetric supercapacitor delivers excellent performance with an energy density of 46.3 Wh/kg and a highest power density of 6400 W/kg.

科学研究应用

晶体结构和相变

二碲化钒 (VTe2) 因其独特的晶体结构和相变性质而受到研究。Bronsema、Bus 和 Wiegers (1984) 探索了它的晶体结构,揭示了 VTe2 具有 Cd(OH)2 型结构,具有特定的晶胞尺寸。他们观察到在 482 K 的温度下发生相变,其中结构从单斜晶系变为不同的形式,类似于 NbTe2 和 TaTe2。这项研究突出了 VTe2 的复杂结构性质,使其成为固态化学领域感兴趣的课题 (Bronsema、Bus 和 Wiegers,1984)。

电子构型和光电探测

Wong 等人 (2019) 对单层 VTe2 进行了研究,展示了其金属 1T 相和 3d1 电子构型。他们使用各种微观和光谱技术发现 VTe2 在低温下具有 (4 × 4) 电荷密度波序。这项研究意义重大,因为它提供了有关 VTe2 电子性质的重要知识,这对于其在范德华磁体和其他电子设备中的潜在应用至关重要 (Wong 等,2019)。

电化学应用

Wang 等人 (2016) 的研究重点是二硫化钒的电化学,包括 VTe2。他们发现,在剥离到单/少层时,VTe2 表现出不同于块状材料的特性,使其适用于超级电容器、电池材料和析氢反应的电催化剂等应用。这项研究强调了 VTe2 在能量存储和转换技术领域的潜力 (Wang 等,2016)。

电荷密度波结构

Duvjir 等人 (2022) 研究了块状 VTe2 中电荷密度波 (CDW) 的精细结构。他们使用扫描隧道显微镜和密度泛函理论计算来分析 VTe2 中的 CDW 相。他们的研究结果为 VTe2 的电子结构提供了重要的见解,这对于理解其在各种应用中的特性至关重要 (Duvjir 等,2022)。

温度相关拉曼表征

Hossain 等人 (2021) 报告了 2D VTe2 的合成和温度相关拉曼表征。他们观察到在 413 K 左右拉曼模式发生显着变化,表明结构相变。这项研究有助于了解 VTe2 的热学性质,这对于其在材料科学和纳米技术等领域的潜在应用非常重要 (Hossain 等,2021)。

自旋输运性质

Musle、Kumar 和 Choudhary (2019) 研究了铁磁 VTe2 单层的温度相关自旋极化输运性质。他们发现 VTe2 表现出高自旋极化效率和显着的磁阻,这对于自旋热电应用很有前景。这项研究突出了 VTe2 在自旋电子学领域的潜力,其独特的特性可以用于先进的技术应用 (Musle、Kumar 和 Choudhary,2019)。

未来方向

Further research on VTe₂ should explore its electronic structure, CDW mechanisms, and potential applications beyond energy storage. Investigating its behavior under different conditions and optimizing its properties will be crucial for practical utilization.

Please note that the analysis is based on available literature, and additional research may yield further insights into VTe₂. 🌟

属性

IUPAC Name |

bis(tellanylidene)vanadium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Te.V | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOEISWVDKCZSMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[V](=[Te])=[Te] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Te2V | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401312339 | |

| Record name | Vanadium telluride (VTe2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401312339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Vanadium ditelluride | |

CAS RN |

35515-91-4 | |

| Record name | Vanadium telluride (VTe2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35515-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vanadium telluride (VTe2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035515914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vanadium telluride (VTe2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vanadium telluride (VTe2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401312339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vanadium ditelluride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.808 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5R)-5-(hydroxymethyl)-3-[(1R)-1-phenylethyl]-1,3-oxazolidin-2-one](/img/structure/B1605643.png)

![5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1605646.png)

![1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea](/img/structure/B1605647.png)

![Cyclohexanone, 4-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B1605655.png)

![8h-Indeno[1,2-c]thiophen-8-one](/img/structure/B1605656.png)

![N-(6-Formyl-benzo[1,3]dioxol-5-yl)-acetamide](/img/structure/B1605657.png)

![N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B1605660.png)